4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Overview
Description
The compound “4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with an ethynyl group (a carbon-carbon triple bond). This ethynyl group is further substituted with another phenyl group (a benzene ring), which is also substituted with an ethynyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzene rings and the ethynyl groups . The presence of the amino group could introduce some polarity to the molecule.Chemical Reactions Analysis
The compound could potentially undergo reactions typical of anilines and ethynyl groups. Anilines can act as a base and can undergo electrophilic substitution reactions. Ethynyl groups can participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have a high boiling point due to the presence of the conjugated system and the polarity introduced by the amino group .Scientific Research Applications
Photolysis and Photochemical Reactions
4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline has been explored in the context of photochemical reactions. A study detailed the photolysis products of p-ethynyl-N,N-dimethylaniline, highlighting reactions at the triple bond and amino group, without affecting the aromatic ring. The products formed include p-dimethylaminoacetophenone and various carbamoyl chlorides, among others, showcasing the chemical's reactivity when exposed to light (Usov, Bardamova, & Kotlyarevskii, 1986).
Crystal Engineering
In crystal engineering, the crystal and molecular structures of 4-ethynyl-N,N-dimethylaniline were determined through X-ray diffraction data. Interestingly, crystals of this compound exhibited a phase transition at specific temperatures. The study provided insights into the molecular linkages and structural configurations of the compound, contributing to the field of crystallography and materials science (Batsanov et al., 2006).
Electrochemical Studies
Electrochemical oxidation of 4-ethynylaniline, a related compound, has been studied, revealing the instability of the oxidation product in certain pH conditions. This study not only provided insights into the electrochemical behavior of the compound but also highlighted its potential in the synthesis of diazine compounds. Additionally, the study included molecular docking to assess the antibiotic activity, showing the compound's inhibitory effect against certain receptors (Mehrdadian, Khazalpour, Amani, & Jamshidi, 2021).
Optical Properties and Material Science
A significant application of this compound is in the development of materials with specific optical properties. For instance, donor-acceptor molecular systems based on p-dimesitylborylphenylethynylaniline core, including 4-(4-dimesitylborylphenylethynyl)-N,N-dimethylaniline, were synthesized and studied for their absorption, emission, fluorescence, and two-photon absorption spectra. These systems, particularly the octupolar compound tris(E-4-dimesitylborylethenylphenyl)amine, showed significant two-photon absorption cross-sections, making them attractive for applications involving two-photon excited fluorescence (Collings et al., 2009).
Mechanism of Action
Safety and Hazards
As with all chemicals, handling this compound should be done with appropriate safety measures. This includes avoiding inhalation, ingestion, or contact with skin and eyes. In case of accidental exposure, standard first aid measures such as rinsing with water and seeking medical attention should be followed .
Future Directions
Properties
IUPAC Name |
4-[2-(4-ethynylphenyl)ethynyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-4-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19(2)3/h1,5-8,11-14H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULMLGBRQJQGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743306 | |
Record name | 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778593-53-6 | |
Record name | 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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